molecular formula C24H22N2O6S B2679030 3,6-dimethyl 2-(2-phenoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate CAS No. 886941-73-7

3,6-dimethyl 2-(2-phenoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate

Cat. No.: B2679030
CAS No.: 886941-73-7
M. Wt: 466.51
InChI Key: CGCNEVGCEKPKQI-UHFFFAOYSA-N
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Description

3,6-dimethyl 2-(2-phenoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines a thieno[2,3-c]pyridine core with dimethyl and phenoxybenzamido substituents, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dimethyl 2-(2-phenoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate typically involves multi-step organic reactions. The starting materials often include 3,6-dimethylpyridazine and 2-phenoxybenzoic acid. The synthetic route may involve:

    Formation of the thieno[2,3-c]pyridine core: This can be achieved through cyclization reactions involving sulfur-containing reagents.

    Introduction of the dimethyl groups: This step may involve methylation reactions using methylating agents such as methyl iodide.

    Attachment of the phenoxybenzamido group: This can be done through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reactions: Using larger quantities of reagents and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification techniques: Employing methods like recrystallization, chromatography, and distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3,6-dimethyl 2-(2-phenoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under various conditions depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

    Oxidation: May produce carboxylic acids or ketones.

    Reduction: May produce alcohols or alkanes.

    Substitution: May produce halogenated derivatives or amines.

Scientific Research Applications

3,6-dimethyl 2-(2-phenoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3,6-dimethyl 2-(2-phenoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways. This compound may:

    Bind to enzymes or receptors: Modulating their activity and affecting cellular processes.

    Interfere with DNA or RNA: Affecting gene expression and protein synthesis.

    Modulate signaling pathways: Influencing cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3,6-dimethylpyridazine: A simpler compound with similar dimethyl substituents.

    2-phenoxybenzoic acid: A compound with a similar phenoxybenzamido group.

    Thieno[2,3-c]pyridine derivatives: Compounds with a similar core structure but different substituents.

Uniqueness

3,6-dimethyl 2-(2-phenoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is unique due to its combination of structural features, which may confer specific biological activities and chemical reactivity not found in simpler or structurally different compounds.

Properties

IUPAC Name

dimethyl 2-[(2-phenoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O6S/c1-30-23(28)20-17-12-13-26(24(29)31-2)14-19(17)33-22(20)25-21(27)16-10-6-7-11-18(16)32-15-8-4-3-5-9-15/h3-11H,12-14H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCNEVGCEKPKQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCN(C2)C(=O)OC)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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